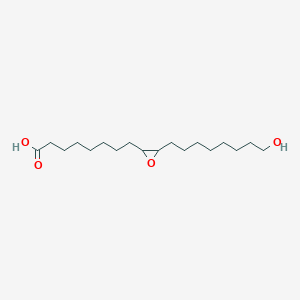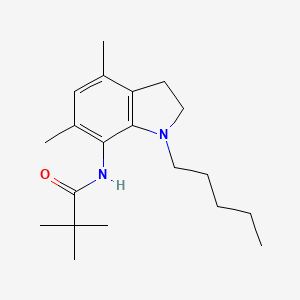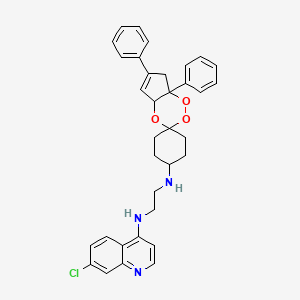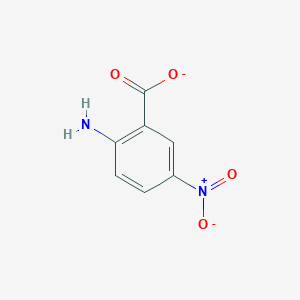
5-Nitroanthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitroanthranilate is an anthranilate obtained by removal of a proton from the carboxylic acid group of 5-nitroanthranilic acid. It is a conjugate base of a 5-nitroanthranilic acid.
Scientific Research Applications
Synthesis and Chemical Applications
5-Nitroanthranilate is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various N-substituted 5-nitroanthranilic acid derivatives. These derivatives are synthesized through a microwave-assisted, regioselective amination reaction of 5-nitro-2-chlorobenzoic acid with diverse aliphatic and aromatic amines. The process is efficient, solvent-free, and catalyst-free, yielding products in high isolated yields (>99%) in a short time (5-30 min). These derivatives are of great interest due to their potential as useful building blocks in pharmaceutical and chemical industries (Baqi & Müller, 2007).
Biodegradation and Environmental Applications
5-Nitroanthranilate also plays a significant role in the biodegradation of synthetic compounds. It is a natural product of Streptomyces scabies in soil and is the starting material for synthetic dyes and other nitroaromatic compounds. The biodegradation of 5-Nitroanthranilate is initiated by an unusual hydrolytic deamination, forming 5-nitrosalicylic acid, a process carried out by Bradyrhizobium sp. strain JS329. This process is crucial for understanding the metabolic pathways for the degradation of amino-nitroaromatic compounds and might have significant implications in bioremediation strategies (Qu & Spain, 2010).
Enzymatic Applications and Mechanism of Action
The enzymatic action of 5-nitroanthranilate is crucial for understanding its role in microbial ecology and biocatalytic applications. The enzymatic hydrolysis process, involving a transition-metal-dependent nucleophilic aromatic substitution, is a critical step in the biodegradation of 5-nitroanthranilic acid. This process provides insights into the chemical ecology and potential bioremediation strategies for mitigating the environmental impact of nitroanilines and other challenging substrates (Kalyoncu et al., 2016).
properties
Product Name |
5-Nitroanthranilate |
|---|---|
Molecular Formula |
C7H5N2O4- |
Molecular Weight |
181.13 g/mol |
IUPAC Name |
2-amino-5-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)/p-1 |
InChI Key |
RUCHWTKMOWXHLU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)
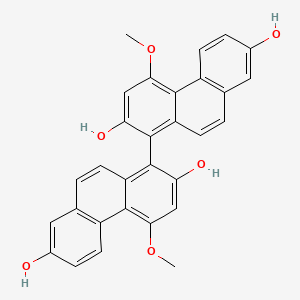
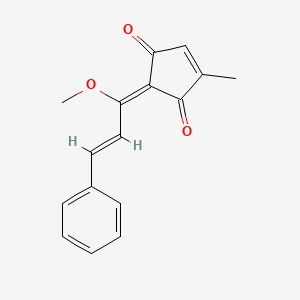
![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)


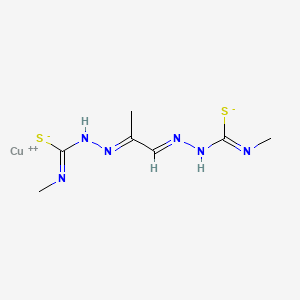
![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)

